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Compound of Interest

Compound Name: 3-bromo-5-nitro-1H-indazole

Cat. No.: B1268603 Get Quote

An In-depth Technical Guide to 3-bromo-5-nitro-
1H-indazole (C7H4BrN3O2)
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 3-bromo-5-nitro-1H-indazole, a heterocyclic compound with potential

applications in medicinal chemistry and drug discovery. Due to the limited availability of

experimental data for this specific molecule, this guide combines established information with

predicted physicochemical and spectral properties based on analogous structures. Detailed

experimental protocols for its synthesis are provided to facilitate further research and

application. This document is intended to serve as a valuable resource for professionals

engaged in the fields of chemical synthesis and pharmaceutical development.

Molecular Structure and Formula
The chemical compound 3-bromo-5-nitro-1H-indazole is a substituted indazole with the

molecular formula C7H4BrN3O2. Its structure consists of a bicyclic system where a pyrazole

ring is fused to a benzene ring. A bromine atom is substituted at the 3-position of the indazole

ring, and a nitro group is attached at the 5-position.

Molecular Formula: C7H4BrN3O2
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CAS Number: 67400-25-3[1]

Molecular Weight: 242.03 g/mol [1]

The structural formula of 3-bromo-5-nitro-1H-indazole is depicted below:

Physicochemical and Spectral Data
Precise experimental data for the physicochemical and spectral properties of 3-bromo-5-nitro-
1H-indazole are not readily available in published literature. The following tables present

predicted values based on the analysis of structurally related indazole derivatives. These

values should be considered as estimations and require experimental verification.

Table 1: Predicted Physicochemical Properties
Property Predicted Value Notes

Melting Point 150 - 180 °C
Based on melting points of

similar substituted indazoles.

Boiling Point > 300 °C (decomposes)

High boiling point is expected

due to the aromatic structure

and polar groups.

Solubility

Sparingly soluble in water;

Soluble in polar organic

solvents (e.g., DMSO, DMF).

The nitro and bromo groups

increase polarity, but the

bicyclic aromatic core limits

water solubility.

pKa 11.0 - 12.0
Estimated for the N-H proton of

the indazole ring.
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Table 2: Predicted Spectral Data
Technique Predicted Spectral Features

¹H NMR

Aromatic protons (H-4, H-6, H-7) are expected

in the range of δ 7.5-9.0 ppm. The N-H proton

will likely appear as a broad singlet at δ > 10

ppm.

¹³C NMR

Aromatic carbons are predicted to appear in the

range of δ 110-150 ppm. The carbon bearing

the bromo group (C-3) and the carbon bearing

the nitro group (C-5) will be significantly

influenced.

IR (Infrared) Spectroscopy

Characteristic peaks are expected for N-H

stretching (~3300 cm⁻¹), aromatic C-H

stretching (~3100 cm⁻¹), C=C stretching (~1600

cm⁻¹), and strong asymmetric and symmetric

stretching of the nitro group (~1530 and ~1350

cm⁻¹).

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is expected at m/z

241/243 (due to bromine isotopes).

Fragmentation may involve the loss of the nitro

group and bromine atom.

Experimental Protocols
A detailed protocol for the synthesis of 3-bromo-5-nitro-1H-indazole has been described in

the patent CN103570624A.[2] The synthesis involves the bromination of 5-nitro-1H-indazole.

Synthesis of 3-bromo-5-nitro-1H-indazole
Materials:

5-nitro-1H-indazole

Bromine
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N,N-Dimethylformamide (DMF)

Nitrogen gas

Activated carbon

EDTA

Equipment:

Three-necked reaction flask

Stirrer

Dropping funnel

Thermometer

Reflux condenser

Filtration apparatus

Procedure:[2]

Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction

flask.

Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

Cool the reaction mixture to -5 °C.

Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the

temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

Heat the mixture to reflux to dissolve any remaining solids.
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Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35

minutes.

Hot filter the mixture to remove the activated carbon.

Transfer the filtrate to a clean reaction flask and cool to below 5 °C.

Stir for 85-95 minutes to allow for precipitation.

Filter the solid product, which is the final 3-bromo-5-nitro-1H-indazole. The reported yield is

95%.

Biological Activity and Potential Applications
While specific biological studies on 3-bromo-5-nitro-1H-indazole are limited, the indazole

scaffold is a well-established privileged structure in medicinal chemistry.[3] Indazole derivatives

have been reported to exhibit a wide range of biological activities, including but not limited to:

Anticancer: Many indazole-containing compounds have been developed as kinase inhibitors

for cancer therapy.

Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory

properties.

Antimicrobial: The indazole nucleus is present in various compounds with antibacterial and

antifungal activities.

Antiparasitic: Some nitroindazole derivatives have been investigated for their activity against

parasites like Trypanosoma cruzi.[4]

The presence of a nitro group in the 5-position, as seen in 3-bromo-5-nitro-1H-indazole, is a

common feature in bioactive compounds and can be crucial for their mechanism of action,

sometimes involving bioreduction to reactive nitrogen species. The bromo-substituent at the 3-

position can serve as a handle for further chemical modifications to explore structure-activity

relationships and develop new therapeutic agents.

Given the pharmacological importance of the indazole core and the potential for the installed

functional groups to modulate biological activity, 3-bromo-5-nitro-1H-indazole represents a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1268603?utm_src=pdf-body
https://www.benchchem.com/product/b1268603?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8667887/
https://www.mdpi.com/1422-0067/25/20/11107
https://www.benchchem.com/product/b1268603?utm_src=pdf-body
https://www.benchchem.com/product/b1268603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


valuable building block for the synthesis of novel compounds with potential therapeutic

applications. Further biological screening of this compound is warranted to explore its specific

activities.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-bromo-5-nitro-1H-
indazole.

Reaction Setup Bromination Reaction Purification Final Product

5-nitro-1H-indazole
+ DMF

Cool to -5 °C
Stir under N₂

Add Bromine
(-5 °C, 1h)

Warm to 35-40 °C
(11h)

Reflux with
Activated Carbon & EDTA Hot Filtration Cool to <5 °C

& Stir Filter Product 3-bromo-5-nitro-1H-indazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-bromo-5-nitro-1H-indazole.

Conclusion
3-bromo-5-nitro-1H-indazole is a valuable heterocyclic compound with significant potential for

applications in drug discovery and development. This technical guide has provided a detailed

overview of its molecular structure, predicted physicochemical and spectral properties, and a

robust synthesis protocol. While experimental data for this specific molecule is currently scarce,

the information compiled herein serves as a foundational resource for researchers and

scientists. Further investigation into the experimental characterization and biological evaluation

of 3-bromo-5-nitro-1H-indazole is highly encouraged to unlock its full potential in the

pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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